4-(3-Bromophenoxy)butanoic acid
Overview
Description
“4-(3-Bromophenoxy)butanoic acid” is a chemical compound with the IUPAC name this compound . It is used in scientific research and development .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C10H11BrO3 . Its average mass is 259.096 Da and its monoisotopic mass is 257.989136 Da .Scientific Research Applications
Environmental Analysis
4-(3-Bromophenoxy)butanoic acid, as part of the phenoxy acid herbicides group, has been studied in environmental analysis. A novel green supramolecular solvent-based liquid phase microextraction method was developed for the extraction of phenoxy acid herbicides from water and rice samples, highlighting the importance of these compounds in environmental monitoring (Seebunrueng et al., 2020).
Marine Algae Chemistry
Research on natural bromophenols in marine red algae has identified compounds structurally similar to this compound. These compounds exhibit significant antioxidant activity, indicating potential applications in pharmacology and biochemistry (Li et al., 2007).
Synthetic Ion Channels
In the field of nanofluidic devices, a related compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, has been used to demonstrate the optical gating of synthetic ion channels. This research suggests potential applications in controlled release, sensing, and information processing technologies (Ali et al., 2012).
Organic Chemistry and Catalysis
The synthesis of chiral butenolides using 4,4-disubstituted 3-butenoic acids in asymmetric bromolactonization explores the utility of similar compounds in organic synthesis, highlighting their relevance in the development of new chemical methodologies (Tan et al., 2014).
Renewable Building Blocks in Material Science
Phloretic acid, similar to this compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This indicates the potential of such compounds in the development of sustainable materials (Trejo-Machin et al., 2017).
Safety and Hazards
“4-(3-Bromophenoxy)butanoic acid” is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory system) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that bromophenoxy compounds are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that the compound may interact with organoboron reagents or palladium catalysts in these reactions.
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, bromophenoxy compounds typically act as electrophiles, reacting with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
It’s plausible that the compound could be involved in fatty acid biosynthesis pathways, given its structural similarity to other fatty acids .
Result of Action
As a potential participant in Suzuki-Miyaura coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Properties
IUPAC Name |
4-(3-bromophenoxy)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSVWPIIUXAGKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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